

Technical Guide: Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Imidazo[1,2-a]pyridine-3-carboxylate*

Cat. No.: B046784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide covers its core chemical properties, a detailed synthesis protocol, and its established biological significance.

Core Chemical Properties

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a derivative of the imidazo[1,2-a]pyridine bicyclic system. The positioning of the ethyl carboxylate group at the 3-position influences its electronic properties and reactivity. While specific data for the 3-carboxylate isomer is consolidated from congeners, the fundamental properties are consistent across isomers with the same molecular formula.

Table 1: Physicochemical Properties of Ethyl Imidazo[1,2-a]pyridine-carboxylate Isomers

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	~190.20 g/mol	[1] [2] [3] [4]
Form	Solid	[1] [5]
Assay Purity	Typically ≥97%	[1] [5]
Melting Point (for 2-carboxylate isomer)	83-87 °C	[5]

Synthesis Protocol

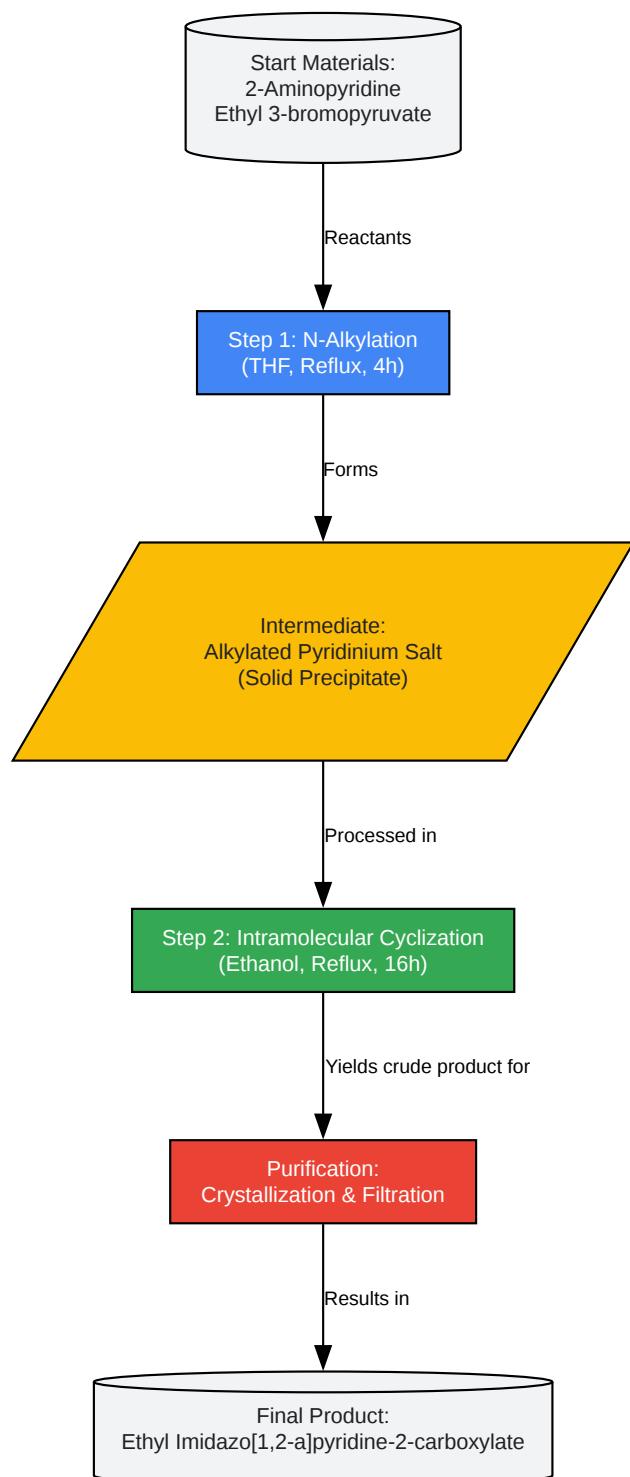
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established process in organic chemistry, typically achieved through the condensation of a 2-aminopyridine with an α -halocarbonyl compound. The following is a representative protocol for a related isomer, Ethyl Imidazo[1,2-a]pyridine-2-carboxylate, which can be adapted for the synthesis of the 3-carboxylate target.

Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate[\[6\]](#)

Step 1: N-Alkylation

- Dissolve 2-aminopyridine (3.0 g, 31.9 mmol) in 65 mL of tetrahydrofuran (THF) under magnetic stirring.
- Slowly add ethyl 3-bromopyruvate (4.44 mL, 31.9 mmol) to the solution. The formation of a solid precipitate will be observed.
- Heat the non-homogeneous mixture to reflux and maintain stirring for 4 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Isolate the solid product by filtration.

Step 2: Cyclization


- Dissolve the solid obtained from Step 1 in 65 mL of ethanol.
- Heat the solution to reflux and stir for 16 hours.
- Cool the reaction mixture in an ice bath to promote crystallization.
- Collect the crystallized product by filtration and wash with 30 mL of diisopropyl ether.
- Dry the final product in a vacuum desiccator to yield Ethyl Imidazo[1,2-a]pyridine-2-carboxylate as a white powder.

Characterization:

- LC-MS: $m/z = 191$ (MH^+)
- 1H NMR (300 MHz, DMSO- d_6): δ 8.95 (s, 1H), 8.84 (d, $J=6.8$ Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, $J=7.2$ Hz, 1H), 4.43 (q, $J=7.1$ Hz, 2H), 1.35 (d, $J=7.1$ Hz, 3H).

Synthesis Workflow

The logical flow of the synthesis protocol can be visualized as a two-step process involving N-alkylation followed by an intramolecular cyclization.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for Ethyl Imidazo[1,2-a]pyridine carboxylates.

Biological and Medicinal Significance

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. Derivatives are explored for their potential as antimicrobial and anti-inflammatory agents[4]. The specific biological role of the ethyl ester at the 3-position would be a subject of further investigation, but the parent structure is a versatile starting point for developing new therapeutic agents[4]. This compound and its analogs are key building blocks in medicinal chemistry for creating more complex molecules with potential bioactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl imidazo[1,2-a]pyridine-7-carboxylate | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Ethyl imidazo[1,2-a]pyridine-5-carboxylate | C10H10N2O2 | CID 11127069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 372147-49-4: ethylH-imidazo[1,2-a]pyridine-2-carboxyla... [cymitquimica.com]
- 5. Ethyl imidazo 1,2-a pyridine-2-carboxylate 97 38922-77-9 [sigmaaldrich.com]
- 6. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 38922-77-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Ethyl Imidazo[1,2-a]pyridine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046784#ethyl-imidazo-1-2-a-pyridine-3-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com